2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid
CAS No.: 1427378-95-7
Cat. No.: VC2568535
Molecular Formula: C9H5ClN2O2S
Molecular Weight: 240.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427378-95-7 |
|---|---|
| Molecular Formula | C9H5ClN2O2S |
| Molecular Weight | 240.67 g/mol |
| IUPAC Name | 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H5ClN2O2S/c10-5-2-1-3-11-7(5)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
| Standard InChI Key | PFQCDHYYSGJDBQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid contains a chloropyridine group connected to a thiazole ring that bears a carboxylic acid functionality. The molecular structure consists of multiple pharmacophoric elements including a halogenated heterocycle, a sulfur-containing five-membered ring, and a carboxylic acid group. This combination of structural features enables the molecule to interact with various biological targets through multiple binding modes, including hydrogen bonding, π-π interactions, and coordination with metal ions at active sites.
Similar to its fluorinated analog, the compound likely possesses a molecular weight of approximately 240.65 g/mol (accounting for the atomic weight difference between chlorine and fluorine). The structural composition provides a balance of lipophilic and hydrophilic properties, which is important for membrane permeability and absorption in biological systems.
Comparative Analysis with Related Compounds
When compared to similar compounds, such as 2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid, the chlorine substitution significantly alters certain properties. The table below provides a comparative analysis of key properties between chloro- and fluoro-substituted analogs:
| Property | 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | 2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
|---|---|---|
| Molecular Weight | ~240.65 g/mol | 224.22 g/mol |
| Lipophilicity (predicted) | Higher | Lower |
| C-X Bond Length | Longer | Shorter |
| Electronegativity Effect | Moderate | Strong |
| Metabolic Stability | Potentially different | Reference point |
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid typically follows methodologies similar to those employed for related thiazole derivatives. Based on established protocols for similar compounds, several synthetic routes can be employed to obtain this molecule with high purity and yield.
One common approach involves the cyclization reaction between thioamides and α-haloketones under basic conditions. For thiazole-4-carboxylic acid derivatives, the synthesis often begins with appropriate precursors that allow for the incorporation of the carboxylic acid functionality at the 4-position of the thiazole ring . The reaction typically proceeds in solvents such as ethanol or acetonitrile, with bases like potassium carbonate or sodium hydride facilitating the cyclization process.
Specific Synthetic Pathway
A detailed synthetic pathway for 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid likely involves the following steps:
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Preparation of a suitable 3-chloropyridine-2-carbothioamide from the corresponding nitrile or carboxylic acid derivative
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Reaction of this thioamide with an α-haloester to form the thiazole ring with an ester group at position 4
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Hydrolysis of the ester to yield the desired carboxylic acid
This approach is supported by the synthesis methods reported for analogous compounds, including the preparation of 2-amino-1,3-thiazole-4-carboxylic acid derivatives described in literature .
Alternative Synthetic Strategies
An alternative synthetic route may involve the direct coupling of 3-chloropyridine-2-carbonitrile with L-cysteine or similar reagents, followed by oxidation steps. This approach has been documented for the synthesis of related thiazole compounds, as evidenced by the preparation of (4R or 4S)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid derivatives from corresponding cysteines and nitriles .
Industrial methods for the production of such compounds may utilize continuous flow reactors for improved efficiency and yield, similar to the approaches used for fluorinated analogs.
Biological Activities
Antimicrobial Properties
Based on studies of structurally similar thiazole compounds, 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid is expected to exhibit antimicrobial activity against various bacterial strains. Thiazole derivatives have been recognized for their antimicrobial properties, with the halogenated pyridine moiety potentially enhancing membrane permeability and efficacy against bacterial pathogens.
The chlorine atom in this compound may confer different antimicrobial properties compared to its fluorinated analog. While fluorine substitution is known to increase lipophilicity to some extent, chlorine substitution typically results in even greater lipophilicity, which could further enhance membrane penetration in bacterial cells. This might result in different minimum inhibitory concentration (MIC) values against various bacterial strains.
Other Biological Activities
In addition to antimicrobial and anticancer properties, 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid may exhibit other biological activities commonly associated with thiazole-containing compounds. These may include:
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Anti-inflammatory effects
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Antiviral properties, particularly against plant viruses as observed with similar compounds
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Enzyme inhibitory activities
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Receptor modulation capabilities
Research on related 2-amino-1,3-thiazole-4-carboxylic acid derivatives has shown promising activity against tobacco mosaic virus (TMV), suggesting potential applications in agricultural chemistry . The chlorinated analog may exhibit similar or enhanced antiviral properties due to its structural features.
Mechanism of Action
Molecular Interactions
The mechanism of action of 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid likely involves multiple molecular interactions with biological targets. The compound's structure enables it to engage in various binding modes:
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The chloropyridine moiety can participate in hydrogen bonding and π-π interactions with aromatic residues in protein binding pockets
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The thiazole ring can form key interactions with hydrophobic regions of target proteins
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The carboxylic acid group provides opportunities for ionic interactions and hydrogen bonding
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The chlorine atom can engage in halogen bonding with appropriate acceptors in biological macromolecules
These interactions collectively contribute to the compound's ability to modulate the activity of enzymes or receptors, potentially leading to the observed biological effects.
Structure-Activity Relationships
The relationship between the structural features of 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid and its biological activities can be understood by examining how modifications to different parts of the molecule affect its potency and selectivity.
The chlorine atom at the 3-position of the pyridine ring significantly influences the electronic properties of the entire molecule. Compared to non-halogenated analogs, the chlorine substitution likely enhances binding affinity to certain targets due to increased lipophilicity and the potential for halogen bonding interactions. The size difference between chlorine and other halogens (such as fluorine) may also affect how the molecule fits into binding pockets of target proteins.
Research Applications
Medicinal Chemistry Applications
2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid represents an important scaffold in medicinal chemistry due to its diverse biological activities and favorable physicochemical properties. The compound can serve as a starting point for the development of more complex molecules with enhanced potency and selectivity against specific targets.
The carboxylic acid functionality provides a convenient handle for further derivatization, allowing for the creation of amides, esters, and other functional group transformations. This versatility makes the compound valuable for structure-activity relationship studies and optimization of lead compounds in drug discovery programs.
Data and Experimental Results
Predicted Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted for 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C9H5ClN2O2S | Structural composition |
| Molecular Weight | ~240.65 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid | Common for similar carboxylic acids |
| Solubility in Water | Limited | Due to aromatic rings and chlorine |
| Solubility in Organic Solvents | Moderate to good | Expected for this structure |
| Melting Point | 180-220°C (estimated) | Based on similar compounds |
| pKa | ~3.5-4.5 | Typical for aromatic carboxylic acids |
Predicted Chemical Reactivity
The chemical reactivity of 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid is influenced by its functional groups and can be predicted based on general organic chemistry principles:
| Reaction Type | Reactive Site | Expected Products | Conditions |
|---|---|---|---|
| Esterification | Carboxylic acid | Esters | Alcohols, acid catalysis |
| Amide Formation | Carboxylic acid | Amides | Amines, coupling reagents (EDCI/HOBt) |
| Nucleophilic Substitution | 3-chloropyridine | Substituted products | Strong nucleophiles, elevated temperature |
| Reduction | Carboxylic acid | Alcohols, aldehydes | Reducing agents (LiAlH4, NaBH4) |
| Decarboxylation | Carboxylic acid | Decarboxylated product | High temperature, catalysts |
The chlorinated derivative might exhibit similar or potentially enhanced activity profiles compared to these related compounds, though direct experimental validation would be necessary for confirmation.
Future Research Directions
Structure Optimization
Future research on 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid could focus on structural modifications to optimize its biological activities. Potential directions include:
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Exploration of various substituents at the carboxylic acid position to improve pharmacokinetic properties
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Investigation of alternative halogen substitutions on the pyridine ring to fine-tune electronic properties
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Introduction of additional functional groups on the thiazole ring to enhance target selectivity
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Development of bioisosteric replacements for key structural elements to improve potency or reduce toxicity
These structure-activity relationship studies would provide valuable insights into the molecular features responsible for the compound's biological activities.
Biological Targeting Studies
Further research could investigate the specific molecular targets of 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives. Potential approaches include:
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Protein crystallography studies to elucidate binding modes with target proteins
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Proteomics approaches to identify novel protein targets
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Computational modeling to predict interactions with various biological targets
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Pharmacological profiling against panels of enzymes and receptors to identify selective activities
These studies would help clarify the compound's mechanism of action and guide its development toward specific therapeutic applications.
Formulation and Delivery Systems
Research on formulation strategies for 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives could address challenges related to solubility, stability, and targeted delivery. This might include development of:
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Novel salt forms to improve solubility and bioavailability
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Prodrug approaches to enhance delivery to specific tissues
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Nanoformulations for controlled release and improved pharmacokinetics
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Combination strategies with other active compounds for synergistic effects
Such approaches could significantly enhance the therapeutic potential of this compound class.
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